1-benzyl-N-(3-fluorophenyl)piperidin-4-amine
Overview
Description
Meta-fluoro 4-ANBP: is an analytical reference standard that is structurally similar to known opioids. It is a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl . This compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of fluorinated reagents and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of meta-fluoro 4-ANBP involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a crystalline solid form .
Chemical Reactions Analysis
Types of Reactions: Meta-fluoro 4-ANBP undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Meta-fluoro 4-ANBP is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: As a potential impurity in the synthesis of pharmaceutical compounds.
Industry: In the production of fluorinated intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of meta-fluoro 4-ANBP involves its interaction with specific molecular targets and pathways. As a fluorinated compound, it may interact with enzymes and receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Para-fluoro 4-ANBP: An isomer of meta-fluoro 4-ANBP with the fluorine atom at the para position.
Despropionyl N-benzyl meta-fluoro norfentanyl: A structurally similar compound used in the synthesis of meta-fluoro 4-ANBP.
Uniqueness: Meta-fluoro 4-ANBP is unique due to its specific fluorination pattern, which can influence its chemical reactivity and interaction with biological systems. This uniqueness makes it valuable for specific research and forensic applications .
Properties
IUPAC Name |
1-benzyl-N-(3-fluorophenyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-16-7-4-8-18(13-16)20-17-9-11-21(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17,20H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYODDJCWJLLETL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC(=CC=C2)F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037077 | |
Record name | Despropionyl N-benzyl m-fluoro norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131587-28-5 | |
Record name | Despropionyl N-benzyl m-fluoro norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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